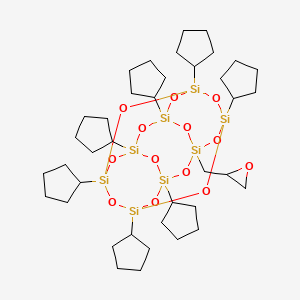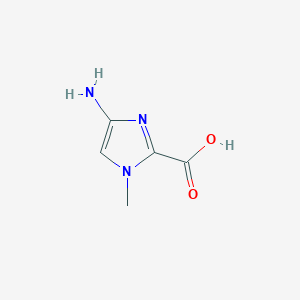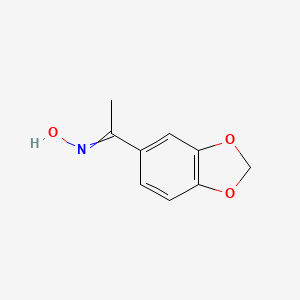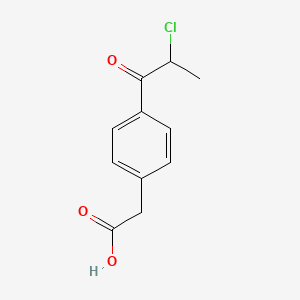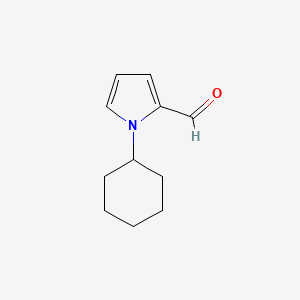
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
“1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” is an organic compound that contains a pyrrole ring with a cyclohexyl group attached to it . It has a molecular weight of 177.24 and a molecular formula of C11H15NO . Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include this compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms .
Molecular Structure Analysis
The molecular structure of “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” consists of a pyrrole ring attached to a cyclohexyl group . The pyrrole ring is a five-membered aromatic heterocycle, while the cyclohexyl group is a cycloalkane with a six-membered ring .
Chemical Reactions Analysis
While specific chemical reactions involving “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” are not detailed in the retrieved data, it’s known that Py-2-C derivatives are involved in various biological functions . For instance, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .
Aplicaciones Científicas De Investigación
Supramolecular Chains and Single Molecule Magnets
Research on supramolecular chains of high nuclearity {Mn(III)25} barrel-like clusters linked via Na(+) cations into a 1D polymeric topology has been conducted. These structures exhibit single-molecule magnetic behavior, suggesting potential applications in materials science and information storage technologies (Giannopoulos et al., 2014).
Chiral Complexes and Circular Dichroism
The synthesis of enantiomerically pure bis-bidentate ligands from 1,2-diaminecyclohexane and pyrrole-2-carbaldehyde and their coordination with metal ions NiII, CuII, and ZnII have been explored. These complexes exhibit distinct helical structures and optical properties, opening pathways for their use in chiral technologies and materials science (Wang et al., 2007).
Photoinduced Intramolecular Additions
Efficient intramolecular photoaddition reactions of haloindole and chloropyrrole carbaldehydes have been developed, facilitating the synthesis of fused indoles and pyrroles. These reactions have implications for the construction of complex organic molecules with potential applications in pharmaceuticals and organic electronics (Lu et al., 2009).
Organic Synthesis and Medicinal Chemistry
Pyrrole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies highlight the potential of pyrrole-based compounds in the development of new therapeutic agents (Battilocchio et al., 2013).
Advanced Organic Synthesis Techniques
Advancements in the use of bromovinyl aldehydes, including cyclohexenecarbaldehydes, under palladium-catalyzed conditions have been reviewed. These substrates are crucial for constructing compounds with biological, medicinal, and material applications, showcasing the versatility of pyrrole-2-carbaldehyde derivatives in synthetic organic chemistry (Ghosh & Ray, 2017).
Direcciones Futuras
The future directions of research on “1-Cyclohexyl-1H-pyrrole-2-carbaldehyde” and its derivatives could involve further exploration of their various biological functions, as suggested by the importance of the Py-2-C skeleton in vivo . Additionally, more studies could be conducted to understand their synthesis and chemical reactions better.
Propiedades
IUPAC Name |
1-cyclohexylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-11-7-4-8-12(11)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZMAGRHANFXAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390360 | |
| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |
CAS RN |
878422-21-0 | |
| Record name | 1-Cyclohexyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





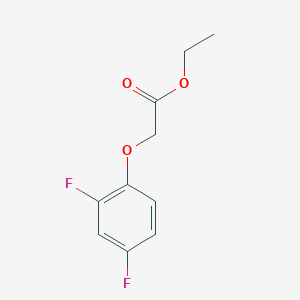
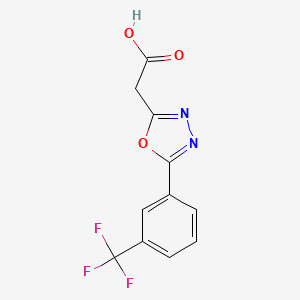

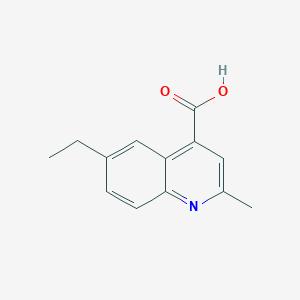
![1-Methyl-2-[(phenylsulfonyl)methyl]benzene](/img/structure/B1608651.png)
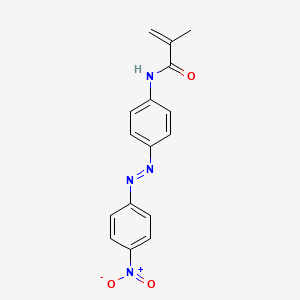
![5'-Phenyl-[1,1':3',1''-terphenyl]-2'-thiol](/img/structure/B1608658.png)
